molecular formula C10H10N4O B2537608 5-amino-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 96206-64-3

5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2537608
CAS RN: 96206-64-3
M. Wt: 202.217
InChI Key: RROBZVKDDYIYNA-UHFFFAOYSA-N
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Description

“5-amino-N-phenyl-1H-pyrazole-4-carboxamide” is a chemical compound with the CAS Number: 50427-77-5 . It has a molecular weight of 202.22 and its IUPAC name is 5-amino-1-phenyl-1H-pyrazole-4-carboxamide . It is a solid at ambient temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in medicinal chemistry . It has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group and a carboxamide group . The InChI code for this compound is 1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) .


Chemical Reactions Analysis

5-Aminopyrazoles, including this compound, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH . These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 202.21 g/mol . The compound’s InChI code is 1S/C10H10N4O/c11-9-8(10(12)15)6-13-14(9)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,15) .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide serves as a key building block in the synthesis of polyfunctionalized heterocyclic compounds, which are of significant pharmacological interest. This compound demonstrates versatile reactivity, making it a valuable component in the preparation of various heterocyclic frameworks (El‐Mekabaty, 2014).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

It is utilized in the preparation of pyrazolo[3,4-d]pyrimidine derivatives, which are created through reactions with various ethyl alcanoates. This process yields compounds with potential pharmacological properties (Miyashita et al., 1990).

Role in Cytotoxicity Studies

This compound is involved in the synthesis of aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These synthesized compounds have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating its relevance in cancer research (Hassan et al., 2014).

Environmental Applications

An interesting application is in the environmental science domain, where 5-amino-1-phenyl-1H-pyrazole-4-carboxamide has been used as an ionophore in a Cr3+ ion-selective electrode. This electrode shows promise for determining Cr3+ in biological samples and wastewater, demonstrating its utility in environmental monitoring (Zamani et al., 2009).

Antitumor Activities and Structure-Activity Relationship

The compound is also pivotal in the synthesis of pyrazolopyrimidines and Schiff bases, which exhibit antitumor activities against various human cancer cell lines. The study on these compounds helps in understanding the structure-activity relationship in medicinal chemistry (Hafez et al., 2013).

Development of Fluorescent Sensors

It plays a role in the development of fluorescent sensors, particularly for the detection of fluoride ions. These sensors based on pyrazole derivatives indicate a significant change in UV-vis absorption and fluorescence emission spectra upon the addition of fluoride ions, highlighting its application in analytical chemistry (Yang et al., 2011).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . It is recommended to keep the container in a well-ventilated place, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Suitable protective clothing and gloves should be worn when handling this compound .

Future Directions

5-amino-N-phenyl-1H-pyrazole-4-carboxamide and its derivatives have shown potential in various therapeutic areas, particularly as anticancer and anti-inflammatory compounds . Moreover, some derivatives have shown promising antifungal activity, suggesting that they could be used as fungicide candidates for further study .

Biochemical Analysis

Biochemical Properties

5-amino-N-phenyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound has been shown to interact with FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is crucial in the context of cancer research, as aberrant FGFR signaling is implicated in the development and progression of several cancers.

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation and induce apoptosis. For instance, studies have shown that this compound suppresses the proliferation of lung cancer cells and gastric cancer cells . This inhibition is mediated through the disruption of FGFR signaling pathways, which are essential for cell survival and proliferation. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding to FGFRs. This binding inhibits the kinase activity of FGFRs, preventing the phosphorylation of downstream signaling molecules . The inhibition of FGFR activity leads to the suppression of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Furthermore, the compound has been shown to induce changes in gene expression, promoting the expression of pro-apoptotic genes and inhibiting the expression of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cancer cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound, as they influence its therapeutic potential and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations observed in the liver, kidneys, and tumor tissues . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches the target sites where it can exert its inhibitory effects on FGFRs.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory activity and therapeutic potential.

properties

IUPAC Name

5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9-8(6-12-14-9)10(15)13-7-4-2-1-3-5-7/h1-6H,(H,13,15)(H3,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROBZVKDDYIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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